3-Aminopyridazine trihydrochloride
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Overview
Description
3-Aminopyridazine 3HCl, also known as pyridazin-3-amine hydrochloride, is a chemical compound with the molecular formula C4H8Cl3N3 and a molecular weight of 204.485 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridazine 3HCl typically involves the reaction of 3,6-dichloropyridazine with ammonia in ethanol at elevated temperatures (100-150°C) . Another method involves the treatment of 3-aminopyridazine or 3-amino-6-chloropyridazine with O-mesitylenesulfonylhydroxylamine (MSH), followed by cyclization with acylating agents such as formic acid, acetic anhydride, and benzoyl chloride .
Industrial Production Methods: Industrial production methods for 3-Aminopyridazine 3HCl often involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Aminopyridazine 3HCl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products:
Oxidation: N-oxides of 3-Aminopyridazine.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated pyridazine derivatives.
Scientific Research Applications
3-Aminopyridazine 3HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminopyridazine 3HCl involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its chemical modifications . The pyridazine ring’s unique physicochemical properties, such as weak basicity and high dipole moment, contribute to its ability to engage in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but different reactivity and applications.
Pyridazinone: A derivative with an oxygen atom in the ring, known for its diverse pharmacological activities.
Minaprine: An antidepressant that contains a pyridazine ring.
Uniqueness: 3-Aminopyridazine 3HCl stands out due to its specific substitution pattern and the presence of the hydrochloride group, which enhances its solubility and reactivity in various chemical reactions. Its versatility in forming derivatives makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C4H8Cl3N3 |
---|---|
Molecular Weight |
204.48 g/mol |
IUPAC Name |
pyridazin-3-amine;trihydrochloride |
InChI |
InChI=1S/C4H5N3.3ClH/c5-4-2-1-3-6-7-4;;;/h1-3H,(H2,5,7);3*1H |
InChI Key |
RAULFKXSCJZLCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)N.Cl.Cl.Cl |
Origin of Product |
United States |
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